

A Comparative Guide to the Synthesis of Remdesivir Intermediate-1 (GS-441524)

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Compound of Interest

Compound Name: Remdesivir intermediate-1

Cat. No.: B15563777

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic protocols for **Remdesivir intermediate-1**, also known as GS-441524. This key nucleoside analogue is the direct precursor to the antiviral drug Remdesivir. The comparison focuses on quantitative data, experimental methodologies, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable protocol for their needs.

Overview of Synthetic Strategies

Two major synthetic routes for GS-441524 have been identified and are compared herein:

- The Weinreb Amide Approach: A robust and scalable synthesis starting from a protected D-ribonolactone derivative.
- The Gilead Synthesis: A multi-step sequence that also utilizes a protected form of D-ribose as a key starting material.

The choice between these protocols may depend on factors such as required scale, availability of starting materials, and desired efficiency in the final steps of the synthesis.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes to GS-441524.

Parameter	Weinreb Amide Approach	Gilead Synthesis (to Remdesivir)
Starting Material	2,3,5-tri-O-benzyl-d-ribonolactone	2,3,5-tri-O-benzyl-d-ribonolactone
Key Intermediate	Weinreb Amide	Not explicitly detailed as a distinct intermediate
Overall Yield (GS-441524)	65% (kilogram scale)[1]	Data not separately reported for GS-441524
Overall Yield (Remdesivir from GS-441524)	Not directly reported	85% (from GS-441524)[2]
Purity of Final Product	High (suitable for kg scale)[1]	99.4% (Remdesivir)[2]
Key Advantages	Eliminates over-addition side reactions, scalable.[1]	High-yield and high-purity final conversion to Remdesivir.[2]

Experimental Protocols

The Weinreb Amide Approach for GS-441524

This approach is noted for its efficiency and scalability, effectively minimizing the formation of byproducts.[1]

Key Steps:

- **Weinreb Amidation:** 2,3,5-tri-O-benzyl-d-ribonolactone is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent to form the corresponding Weinreb amide.
- **O-TMS Protection:** The free hydroxyl group on the Weinreb amide is protected as a trimethylsilyl (TMS) ether.
- **Grignard Addition:** The protected Weinreb amide is then reacted with a Grignard reagent, followed by an acidic workup to yield the desired intermediate. This method has been improved by replacing the previously used Phenylmagnesium chloride (PhMgCl) with Methylmagnesium bromide (MeMgBr).[1]

Gilead's Synthesis of Remdesivir from GS-441524

This protocol outlines a highly efficient three-step conversion of GS-441524 to Remdesivir, achieving a high overall yield and purity.[2]

Key Steps:

- Protection: The hydroxyl groups of GS-441524 are protected.
- Phosphoramidation: The protected GS-441524 is reacted with a phosphoramidate reagent.
- Deprotection: The protecting groups are removed to yield the final product, Remdesivir.

This synthesis can be performed successively without the need for purification of intermediates, which significantly improves its efficiency.[2]

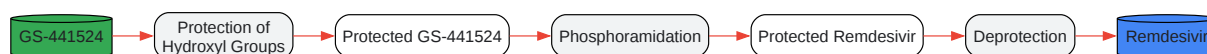
Visualization of Synthetic Workflows

To better illustrate the logical flow of these synthetic protocols, the following diagrams have been generated using the DOT language.



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Caption: Workflow of the Weinreb Amide Approach to GS-441524.



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Caption: Gilead's three-step synthesis of Remdesivir from GS-441524.

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References

- 1. researchgate.net [researchgate.net]
- 2. GS-441524 - Wikipedia [en.wikipedia.org]
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